molecular formula C6H8ClN3 B6225088 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride CAS No. 154312-87-5

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride

Cat. No. B6225088
CAS RN: 154312-87-5
M. Wt: 157.6
InChI Key:
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Description

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride (2-MPAH) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a tool in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. 2-MPAH has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a tool in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used to study the structure and function of proteins, such as the structure of the catalytic domain of the enzyme carbonic anhydrase.

Mechanism of Action

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride acts as an inhibitor of carbonic anhydrase, a zinc-dependent enzyme found in all living organisms. It binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide to bicarbonate and protons. This inhibition of the enzyme leads to a decrease in the pH of the surrounding environment, which can affect the activity of other proteins and enzymes.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride can have a number of biochemical and physiological effects. It can affect the activity of other enzymes, the activity of ion channels, and the transport of ions across cell membranes. It can also affect the pH of the surrounding environment, which can have an effect on cell metabolism. In addition, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride can affect the activity of neurotransmitters, which can have an effect on behavior and cognition.

Advantages and Limitations for Lab Experiments

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to inhibit carbonic anhydrase, which can be used to study the effects of pH changes on protein activity. Another advantage is its low toxicity, which makes it safe to use in laboratory experiments. However, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride has some limitations, such as its relatively low solubility in water and its tendency to form insoluble complexes with certain proteins.

Future Directions

There are a number of potential future directions for the use of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride in scientific research. One potential direction is the use of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride as a tool to study the effects of pH changes on cell metabolism and other physiological processes. Another potential direction is the use of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride as a tool to study the effects of enzyme inhibition on drug-target interactions. In addition, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride could be used to study the effects of enzyme inhibition on protein-protein interactions, as well as the effects of enzyme inhibition on neurotransmitter activity. Finally, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride could be used to study the effects of enzyme inhibition on ion channel activity and the transport of ions across cell membranes.

Synthesis Methods

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride is synthesized by reacting 1-methyl-1H-pyrazole-4-carboxylic acid with acetonitrile in the presence of a base such as sodium hydroxide and an acid such as hydrochloric acid. The reaction is carried out at a temperature of 80-90°C for 3-4 hours, and the resulting product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with malononitrile followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "malononitrile", "sodium ethoxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 g, 8.2 mmol) and malononitrile (1.2 g, 18.4 mmol) in ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.2 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add water (20 mL).", "Step 4: Acidify the mixture with hydrochloric acid (2 M) until the pH is 2-3.", "Step 5: Collect the precipitate by filtration and wash with water.", "Step 6: Dry the product under vacuum to obtain 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride as a white solid (yield: 80%)." ] }

CAS RN

154312-87-5

Product Name

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride

Molecular Formula

C6H8ClN3

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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